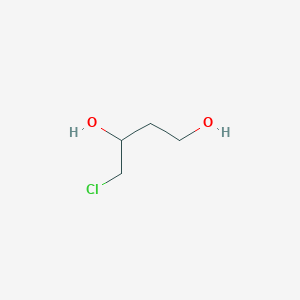

4-Chloro-1,3-butanediol

Descripción general

Descripción

4-Chloro-1,3-butanediol (CBDOH) is a chemical compound that belongs to the class of chlorinated alcohols. It is commonly used in the synthesis of various organic compounds due to its unique chemical properties. CBDOH is a clear liquid with a molecular weight of 136.56 g/mol and a boiling point of 225 °C.

Mecanismo De Acción

The mechanism of action of 4-Chloro-1,3-butanediol is not well understood, but it is believed to act as an alkylating agent, reacting with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can interfere with cellular processes and cause toxicity.

Efectos Bioquímicos Y Fisiológicos

4-Chloro-1,3-butanediol has been shown to have toxic effects on a variety of cell types, including human liver cells and rat neuronal cells. It has been shown to induce DNA damage and apoptosis in these cells, as well as disrupt cellular respiration and metabolism. 4-Chloro-1,3-butanediol has also been shown to have mutagenic and carcinogenic properties in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Chloro-1,3-butanediol is a useful starting material for the synthesis of various organic compounds, and its unique chemical properties make it a valuable tool in organic synthesis. However, its toxic and potentially carcinogenic properties make it a hazardous chemical to work with, and appropriate safety precautions should be taken when handling 4-Chloro-1,3-butanediol.

Direcciones Futuras

There are several potential future directions for research on 4-Chloro-1,3-butanediol. One area of interest is the development of safer and more efficient synthesis methods for 4-Chloro-1,3-butanediol and related compounds. Another area of interest is the investigation of 4-Chloro-1,3-butanediol's potential as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for the development of 4-Chloro-1,3-butanediol-based drugs or other therapeutics, although this would require further investigation into its toxicity and potential side effects.

Conclusion

In conclusion, 4-Chloro-1,3-butanediol is a valuable starting material for the synthesis of various organic compounds, but its toxic and potentially carcinogenic properties make it a hazardous chemical to work with. Its mechanism of action is not well understood, but it has been shown to have toxic effects on a variety of cell types. Future research directions include the development of safer synthesis methods, investigation of its potential as a chiral auxiliary, and exploration of its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

4-Chloro-1,3-butanediol has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used as a building block for the synthesis of pharmaceuticals, agrochemicals, and surfactants. 4-Chloro-1,3-butanediol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the final product.

Propiedades

Número CAS |

145873-44-5 |

|---|---|

Nombre del producto |

4-Chloro-1,3-butanediol |

Fórmula molecular |

C4H9ClO2 |

Peso molecular |

124.56 g/mol |

Nombre IUPAC |

4-chlorobutane-1,3-diol |

InChI |

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |

Clave InChI |

IQDXPPKWNPMHJI-UHFFFAOYSA-N |

SMILES |

C(CO)C(CCl)O |

SMILES canónico |

C(CO)C(CCl)O |

Sinónimos |

4-Chloro-1,3-butanediol |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)